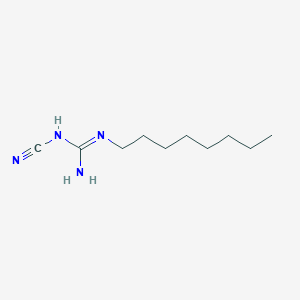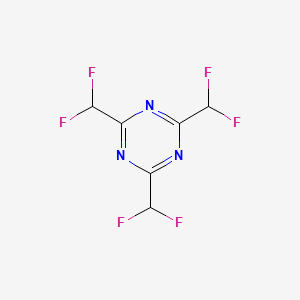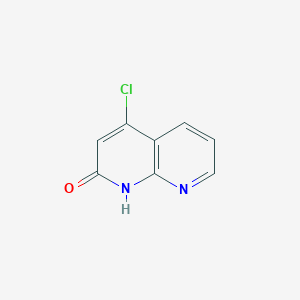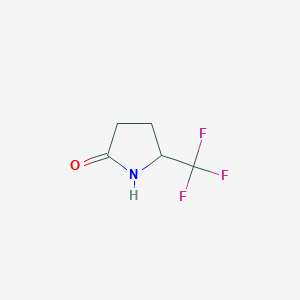
2-(4-(Trifluoromethyl)phenyl)acetaldehyde
Übersicht
Beschreibung
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a chemical compound with the empirical formula C9H7F3O . It has a molecular weight of 188.15 . The compound is a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde can be represented by the SMILES string [H]C(CC1=CC=C(C(F)(F)F)C=C1)=O . The InChI representation is 1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 .Physical And Chemical Properties Analysis
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a solid at room temperature . It has a molecular weight of 188.15 . The compound is stable under normal conditions but should be stored in an inert atmosphere and under -20°C .Wissenschaftliche Forschungsanwendungen
Acid-free Organocatalytic Acetalization : A study by Kotke and Schreiner (2006) presented an acid-free, organocatalytic acetalization method using N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which effectively converts aldehydes into their acetals at room temperature. This method is noted for its mildness and practicality, particularly for acid-labile and unsaturated aldehydes (Kotke & Schreiner, 2006).
Recyclable Lewis Acid Catalyst : Research by Gándara et al. (2008) described the use of an Indium Layered MOF (Metal-Organic Framework) as a recyclable Lewis acid catalyst for the acetalization of aldehydes. This structure exhibits efficiency in catalytic activity, especially with compounds that have square-shaped channels (Gándara et al., 2008).
Synthesis Involving Aldehydes : Filler et al. (1996) demonstrated the use of 2,4,6-tris(trifluoromethyl)phenyllithium in reactions with acetaldehyde and acrolein to yield corresponding alcohols. This study highlights the potential of trifluoromethylated phenyl groups in synthesizing various compounds (Filler et al., 1996).
Synthesis of Amino Acid Esters : Jacobsen-Bauer and Simchen (1988) researched the reaction of aromatic aldehydes with ketene acetal to produce amino acid esters, demonstrating the versatility of aldehydes in synthesizing complex organic compounds (Jacobsen-Bauer & Simchen, 1988).
Complexation of Aldehydes and Ketones : A study by King, Tsunoda, and Gabbaï (2002) characterized adducts formed by the interaction of trimeric perfluoro-ortho-phenylene mercury with organic carbonyls, including acetaldehyde. This research provides insight into the complexation processes involving aldehydes and ketones (King, Tsunoda, & Gabbaï, 2002).
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILROKHULOFASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558655 | |
| Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)acetaldehyde | |
CAS RN |
30934-62-4 | |
| Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Trifluoromethyl)phenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)





![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)



